1,7-naphthyridin-2(1H)-one
Overview
Description
Synthesis Analysis
The preparation of 3-aryl-7-halo-1,6-naphthyridin-2-amines and 3-aryl-7-halo-1,6-naphthyridin-2(1H)-ones from the diazotization of 3-aryl-1,6-naphthyridine-2,7-diamines is reported1. The reactions were investigated in various solvents (concentrated HCl, 50% HBF4, 70% HF–pyridine, 20% and 90% H2SO4, dilute HCl, and neat TFA)1.Molecular Structure Analysis
The molecular structure of these compounds involves a 1,6-naphthyridin-2(1H)-one core with various substitutions at the 3-aryl and 7-halo positions1.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include diazotization and subsequent displacement of the 7-halogen substituents with alkylamines1.
Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary depending on the specific substitutions at the 3-aryl and 7-halo positions1.
Scientific Research Applications
Multivalent Scaffold in Medicinal Chemistry
1,7-Naphthyridin-2(1H)-one and related compounds like 1,6-naphthyridines are recognized for their multivalent scaffolding in medicinal chemistry. They display diverse bioactivities when appropriately substituted. For instance, 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one has been identified as a new class of c-Met kinase inhibitor. This discovery highlights the potential of naphthyridine motifs in developing kinase inhibitors, which are crucial in cancer therapy and other diseases (Wang et al., 2013).
Biomedical Applications
1,6-Naphthyridin-2(1H)-ones, a subfamily of naphthyridines, include more than 17,000 compounds and have been explored for a wide range of biomedical applications. These compounds provide ligands for several receptors in the body, demonstrating their versatility and significance in drug development (Oliveras et al., 2021).
Ring Transformations and Aminations
Research has also focused on the ring transformations and tele-aminations in reactions involving 1,7-naphthyridines. Such chemical processes are fundamental in creating a variety of products, which can be further explored for different scientific and medicinal applications (Plas et al., 2010).
Structural Characterization and Antiproliferative Activity
Structural characterization of naphthyridone derivatives, like N-(7{[2-(dimethylamino)ethyl]amino}-1-methyl-2-oxo-1,2-dihydro1,6-naphthyridin-3-yl)-3,4,5-trimethoxybenzamide, has shown antiproliferative activity towards breast cancer cell lines. This indicates the potential of 1,6-naphthyridin-2(1H)-one derivatives in cancer research and treatment (Guillon et al., 2017).
Protein Tyrosine Kinases Inhibition
Some derivatives of 1,6-naphthyridin-2(1H)-ones are known to be potent inhibitors of protein tyrosine kinases, with selectivity for certain types. These compounds hold promise for targeted therapies in diseases where tyrosine kinases are implicated (Thompson et al., 2000).
Functionalization Through Cross-Coupling Reactions
1,6-Naphthyridin-2(1H)-ones have been successfully functionalized through sequential, site-selective Suzuki–Miyaura cross-coupling reactions. This method showcases the adaptability of these compounds in creating highly functionalized naphthyridones for various applications (Montoir et al., 2014).
Safety And Hazards
Future Directions
The synthesis method provides a route to more complex 7-substituted 1,6-naphthyridine derivatives that could be explored for their potential as tyrosine kinase inhibitors1.
properties
IUPAC Name |
1H-1,7-naphthyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-8-2-1-6-3-4-9-5-7(6)10-8/h1-5H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQAJSEWFBJSSOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC2=C1C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40343423 | |
Record name | 1,7-naphthyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40343423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,7-naphthyridin-2(1H)-one | |
CAS RN |
54920-82-0 | |
Record name | 1,7-naphthyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40343423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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